molecular formula C21H27N7 B5901988 N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B5901988
M. Wt: 377.5 g/mol
InChI Key: KCIFRHGXMOVACK-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine intermediates, followed by the formation of the pyrazole and pyrimidine rings. Key steps include:

    Formation of Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials.

    Formation of Piperidine Intermediate: The piperidine ring is formed via hydrogenation or cyclization reactions.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized through cycloaddition reactions.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Tri(pyridin-4-yl)amine
  • Pyridin-2-amine

Uniqueness

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-15-20(16(2)27(3)26-15)19-6-10-23-21(25-19)24-18-7-11-28(12-8-18)14-17-5-4-9-22-13-17/h4-6,9-10,13,18H,7-8,11-12,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIFRHGXMOVACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC(=NC=C2)NC3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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